molecular formula C21H28N2O2 B5847872 N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide

N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide

Cat. No.: B5847872
M. Wt: 340.5 g/mol
InChI Key: MHGMWNXAMXLEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide, commonly known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic compound that has gained immense importance in the field of neuroscience research. It is a genetically engineered receptor that can be selectively activated by a synthetic ligand, clozapine-N-oxide (CNO). This receptor system has been widely used to study the neural circuits and behavior of animals, and it has also shown potential in the development of new therapeutic strategies for neurological disorders.

Mechanism of Action

DREADD works by selectively activating or inhibiting specific neurons in the brain. When N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide binds to the modified receptor, it induces a conformational change that activates the receptor. This activation leads to the activation or inhibition of downstream signaling pathways, which ultimately leads to changes in behavior and physiology.
Biochemical and Physiological Effects:
DREADD has been shown to have a wide range of biochemical and physiological effects, depending on the specific receptor subtype and the neuronal population that is targeted. It has been shown to modulate neurotransmitter release, alter neuronal excitability, and regulate synaptic plasticity. DREADD has also been shown to have effects on behavior, such as modulating anxiety, reward, and social behavior.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DREADD in lab experiments is its specificity. DREADD allows researchers to selectively activate or inhibit specific neurons in the brain, which can help to elucidate the neural circuits involved in various behaviors and physiological processes. Another advantage is its reversibility. DREADD activation can be turned on and off by the administration of N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide, which allows researchers to study the effects of specific neuronal populations on behavior and physiology.
One limitation of using DREADD is its potential for off-target effects. While DREADD is highly specific, there is always the possibility of unintended effects on other neuronal populations or signaling pathways. Another limitation is the potential for non-specific effects of this compound. This compound has been shown to have effects on behavior and physiology in the absence of DREADD activation, which can complicate experimental results.

Future Directions

There are many potential future directions for the use of DREADD in neuroscience research. One direction is the development of new DREADD receptor subtypes that can be activated by different ligands, which would allow for greater flexibility in experimental design. Another direction is the development of DREADD systems that can be targeted to specific neuronal populations using viral vectors or other methods. This would allow for more precise targeting of specific circuits and behaviors. Finally, DREADD could be used in the development of new therapeutic strategies for neurological disorders, such as Parkinson's disease or depression.

Synthesis Methods

The synthesis of DREADD involves the modification of the muscarinic acetylcholine receptor (M3) by replacing its third intracellular loop with a sequence that can be activated by N-[2-(dimethylamino)ethyl]-4-[(4-isopropylphenoxy)methyl]benzamide. This modification is achieved by site-directed mutagenesis, which involves the insertion of a DNA sequence encoding the modified receptor into a plasmid vector. The plasmid is then transfected into host cells, and the modified receptor is expressed on the cell surface. The receptor is then purified and used for further studies.

Scientific Research Applications

DREADD has been widely used in neuroscience research to study the neural circuits and behavior of animals. It has been used to selectively activate or inhibit specific neurons in the brain, allowing researchers to study the effects on behavior and physiology. DREADD has also been used to study the neural circuits involved in various neurological disorders, such as Parkinson's disease, depression, and addiction.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-[(4-propan-2-ylphenoxy)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-16(2)18-9-11-20(12-10-18)25-15-17-5-7-19(8-6-17)21(24)22-13-14-23(3)4/h5-12,16H,13-15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGMWNXAMXLEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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